- Micro-reaction system and method for synthesizing 4-bromo-3-methylanisole with improved yield by two-phase process, China, , ,
Cas no 27060-75-9 (2-Bromo-5-methoxytoluene)
2-Bromo-5-methoxytoluene Chemical and Physical Properties
Names and Identifiers
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- 1-Bromo-4-methoxy-2-methylbenzene
- 4-Bromo-3-methylanisole
- 2-Bromo-5-methoxytoluene
- 2-Bromo-5-methoxytoluene (BMA)
- 1-Bromo-2-methyl-4-methoxybenzene
- 4-Bromo-3-methyl-anisole
- 1-brom-4-methoxy-2-methylbenzol
- 1-bromo-4-methoxy-2-methyl-benzene
- 2-methyl-4-methoxybromobenzene
- 4-bromo-1-methoxy-3-methylbenzene
- 4-methoxy-2-methylphenyl bromide
- Benzene,1-bromo-4-methoxy-2-methyl
- 3-Methyl-4-bromoanisole
-
- MDL: MFCD00060687
- Inchi: 1S/C8H9BrO/c1-6-5-7(10-2)3-4-8(6)9/h3-5H,1-2H3
- InChI Key: BLZNSXFQRKVFRP-UHFFFAOYSA-N
- SMILES: BrC1=CC=C(C=C1C)OC
- BRN: 1933865
Computed Properties
- Exact Mass: 199.98400
- Monoisotopic Mass: 199.984
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 105
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: nothing
- Topological Polar Surface Area: 9.2A^2
Experimental Properties
- Color/Form: Not determined
- Density: 1.424 g/mL at 25 °C(lit.)
- Melting Point: 112-114°C
- Boiling Point: 111-112 °C/15 mmHg(lit.)
- Flash Point: Degrees Fahrenheit:>235.4°F
Degrees Celsius:>113°C - Refractive Index: n20/D 1.561(lit.)
- Solubility: water: soluble (Partially miscible)(lit.)
- PSA: 9.23000
- LogP: 2.76610
- Solubility: Not determined
2-Bromo-5-methoxytoluene Security Information
-
Symbol:
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H315-H319
- Warning Statement: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Safety Instruction: S24/25
-
Hazardous Material Identification:
- TSCA:Yes
- Storage Condition:Store at room temperature
2-Bromo-5-methoxytoluene Customs Data
- HS CODE:2909309090
- Customs Data:
China Customs Code:
2909309090Overview:
2909309090 Other aromatic ethers and their halogenated derivatives\sulfonation\Nitrated derivative(Including nitrosative derivatives).Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2909309090 other aromatic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
2-Bromo-5-methoxytoluene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1782-250g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 97.0%(GC) | 250g |
¥2990.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B1782-25g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 97.0%(GC) | 25g |
¥490.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B787A-5g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 97% | 5g |
¥55.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B787A-25g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 97% | 25g |
¥185.0 | 2022-05-30 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B787A-100g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 97% | 100g |
¥556.0 | 2022-05-30 | |
| Fluorochem | 018291-1g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 98% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 018291-10g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 98% | 10g |
£18.00 | 2022-03-01 | |
| Fluorochem | 018291-25g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 98% | 25g |
£34.00 | 2022-03-01 | |
| Fluorochem | 018291-100g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 98% | 100g |
£76.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | B115843-25g |
2-Bromo-5-methoxytoluene |
27060-75-9 | 98% | 25g |
¥128.90 | 2023-09-04 |
2-Bromo-5-methoxytoluene Production Method
Production Method 1
1.2 Reagents: Sodium hydroxide , Sodium pyrosulfite Solvents: Water ; pH 8, rt
Production Method 2
- Microreaction system and method for synthesizing 4-bromo-3-methylanisole by solvent method, China, , ,
2-Bromo-5-methoxytoluene Raw materials
2-Bromo-5-methoxytoluene Preparation Products
2-Bromo-5-methoxytoluene Suppliers
2-Bromo-5-methoxytoluene Related Literature
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Jose M. Paredes,Luis Crovetto,Ramon Rios,Angel Orte,Jose M. Alvarez-Pez,Eva M. Talavera Phys. Chem. Chem. Phys. 2009 11 5400
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2. The structure and synthesis of 2-hydroxy-4-methoxy-6-methylphenyl 3-hydroxy-5-methylphenyl ether (LL-V125α), a fungal diaryl etherJ. R. Cannon,T. M. Cresp,B. W. Metcalf,M. V. Sargent,J. A. Elix J. Chem. Soc. Perkin Trans. 1 1972 1200
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Stefania A. Sassnink,Quang D. Phan,Hiu C. Lam,Aaron J. Day,Lauren A. M. Murray,Jonathan H. George Org. Biomol. Chem. 2022 20 1759
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R. Angharad Baber,A. Guy Orpen,Paul G. Pringle,Matthew J. Wilkinson,Richard L. Wingad ligands. R. Angharad Baber A. Guy Orpen Paul G. Pringle Matthew J. Wilkinson Richard L. Wingad Dalton Trans. 2005 659
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R. Angharad Baber,Simon Collard,Mark Hooper,A. Guy Orpen,Paul G. Pringle,Matthew J. Wilkinson,Richard L. Wingad Dalton Trans. 2005 1491
Additional information on 2-Bromo-5-methoxytoluene
Recent Advances in the Application of 2-Bromo-5-methoxytoluene (CAS: 27060-75-9) in Chemical and Pharmaceutical Research
2-Bromo-5-methoxytoluene (CAS: 27060-75-9) has emerged as a key intermediate in the synthesis of various pharmacologically active compounds. Recent studies have highlighted its versatility in organic synthesis, particularly in the construction of heterocyclic frameworks and as a precursor for drug development. This research brief consolidates the latest findings on its applications, mechanistic insights, and potential therapeutic implications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 2-Bromo-5-methoxytoluene in the synthesis of novel benzothiazole derivatives with potent anti-inflammatory activity. The researchers employed palladium-catalyzed cross-coupling reactions, achieving yields of up to 85%. Structural modifications at the methoxy and bromo positions were found to significantly influence bioactivity, suggesting this compound's critical role in structure-activity relationship (SAR) studies.
In the field of agrochemicals, 2-Bromo-5-methoxytoluene has been utilized as a building block for fungicidal agents. A recent patent (WO2023056421) disclosed its incorporation into next-generation strobilurin analogs, showing enhanced stability against photodegradation compared to traditional derivatives. The bromo substituent's electron-withdrawing properties were identified as crucial for maintaining compound efficacy under field conditions.
Advanced analytical techniques, including X-ray crystallography and DFT calculations, have provided new insights into the molecular interactions of 27060-75-9 derivatives. A 2024 ACS Omega publication revealed unexpected π-stacking behavior in crystalline forms, which may explain the improved bioavailability observed in certain pharmaceutical formulations containing this scaffold.
Ongoing clinical trials (NCT05678934) are investigating 2-Bromo-5-methoxytoluene-derived kinase inhibitors for oncology applications. Preliminary results indicate promising target engagement with minimal off-target effects, attributed to the compound's optimal lipophilicity (clogP = 2.3) and molecular weight (201.05 g/mol) profile.
Environmental and safety assessments of 27060-75-9 have been updated in accordance with REACH regulations. Recent ecotoxicological studies show moderate biodegradability (OECD 301F: 45% in 28 days), prompting development of greener synthetic routes using biocatalysis. The pharmaceutical industry is particularly interested in enzymatic bromination methods that could reduce the environmental footprint of 2-Bromo-5-methoxytoluene production by up to 60%.
Future research directions include exploring the compound's potential in PROTAC (Proteolysis Targeting Chimera) technology and as a photoswitchable pharmacophore. The unique electronic properties imparted by the bromo-methoxy substitution pattern make this scaffold particularly suitable for developing light-activated therapeutic agents, as demonstrated in recent proof-of-concept studies published in Chemical Science (2024).
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